molecular formula C13H13Cl2N B11862049 4,8-Dichloro-3-isopropyl-2-methylquinoline

4,8-Dichloro-3-isopropyl-2-methylquinoline

Cat. No.: B11862049
M. Wt: 254.15 g/mol
InChI Key: DIZFDPZUIUCJTO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-Dichloro-3-isopropyl-2-methylquinoline can be achieved through various methods. One common approach involves the Friedländer synthesis, which is a method to synthesize quinoline derivatives. This reaction typically involves the condensation of an aromatic amine with a carbonyl compound in the presence of an acid catalyst .

Another method involves the use of heteroaromatic tosylates and phosphates in iron-catalyzed cross-coupling reactions with alkyl Grignard reagents. These reactions are performed at low temperatures, allowing good functional group tolerance with full conversion within minutes .

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedländer synthesis or other catalytic methods that ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,8-Dichloro-3-isopropyl-2-methylquinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinolines, which can have different functional groups attached to the quinoline ring .

Scientific Research Applications

4,8-Dichloro-3-isopropyl-2-methylquinoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antimalarial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4,8-Dichloro-3-isopropyl-2-methylquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

    4,8-Dichloroquinoline: Lacks the isopropyl and methyl groups.

    3-Isopropyl-2-methylquinoline: Lacks the chlorine atoms.

    2-Methylquinoline: Lacks the chlorine and isopropyl groups.

Uniqueness

4,8-Dichloro-3-isopropyl-2-methylquinoline is unique due to the presence of both chlorine atoms and the isopropyl and methyl groups. These substitutions can significantly alter the compound’s chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C13H13Cl2N

Molecular Weight

254.15 g/mol

IUPAC Name

4,8-dichloro-2-methyl-3-propan-2-ylquinoline

InChI

InChI=1S/C13H13Cl2N/c1-7(2)11-8(3)16-13-9(12(11)15)5-4-6-10(13)14/h4-7H,1-3H3

InChI Key

DIZFDPZUIUCJTO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C2C=CC=C(C2=N1)Cl)Cl)C(C)C

Origin of Product

United States

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